Diazene, (2-iodophenyl)phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

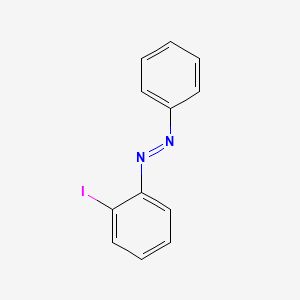

(E)-(2-Iodophenyl)(phenyl)diazene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This compound is notable for its unique substitution pattern, where one of the phenyl rings is substituted with an iodine atom at the ortho position. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-Iodophenyl)(phenyl)diazene typically involves the diazotization of 2-iodoaniline followed by a coupling reaction with aniline. The process begins with the formation of a diazonium salt from 2-iodoaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with aniline in the presence of a base such as sodium acetate to yield the desired azobenzene compound.

Industrial Production Methods

Industrial production of (E)-(2-Iodophenyl)(phenyl)diazene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-Iodophenyl)(phenyl)diazene undergoes various chemical reactions, including:

Photoisomerization: Exposure to light induces a reversible transformation between the trans and cis isomers.

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form azoxybenzenes or reduction to form hydrazobenzenes.

Common Reagents and Conditions

Photoisomerization: Ultraviolet or visible light is used to induce isomerization.

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in nucleophilic substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

Photoisomerization: Cis-(2-iodophenyl)(phenyl)diazene.

Substitution Reactions: Various substituted azobenzenes depending on the nucleophile used.

Oxidation and Reduction: Azoxybenzenes and hydrazobenzenes, respectively.

Scientific Research Applications

(E)-(2-Iodophenyl)(phenyl)diazene has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study photoisomerization and other photochemical processes.

Biology: Employed in the development of photoresponsive biomolecules and materials.

Medicine: Investigated for potential use in photopharmacology, where light is used to control the activity of drugs.

Industry: Utilized in the production of light-responsive materials, such as smart coatings and optical data storage devices.

Mechanism of Action

The primary mechanism of action for (E)-(2-Iodophenyl)(phenyl)diazene is photoisomerization. Upon exposure to light, the compound undergoes a transition from the trans to the cis isomer. This process involves the absorption of photons, which excites the molecule to a higher energy state, leading to the rotation around the N=N double bond. The cis isomer can revert back to the trans form either thermally or through exposure to light of a different wavelength. This reversible isomerization is the basis for its applications in light-responsive systems.

Comparison with Similar Compounds

Similar Compounds

Azobenzene: The parent compound of (E)-(2-Iodophenyl)(phenyl)diazene, lacking the iodine substitution.

(E)-(4-Iodophenyl)(phenyl)diazene: Similar structure but with the iodine atom at the para position.

(E)-(2-Bromophenyl)(phenyl)diazene: Substituted with a bromine atom instead of iodine.

Uniqueness

(E)-(2-Iodophenyl)(phenyl)diazene is unique due to the presence of the iodine atom at the ortho position, which influences its electronic properties and reactivity. The ortho substitution can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s behavior in chemical reactions and its photoisomerization properties.

Biological Activity

Diazene, (2-iodophenyl)phenyl- is a compound within the diazene class, characterized by its unique structure featuring a diazene functional group and iodine substitution. This compound has garnered attention for its potential biological activities, particularly in cancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of Diazene, (2-iodophenyl)phenyl- is C12H10N2I, with a molecular weight of approximately 320.12 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions due to the electronegative nature of iodine, which can enhance the compound's electrophilic characteristics.

Mechanisms of Biological Activity

Research indicates that diazene compounds can interact with various biological molecules, leading to significant cytotoxic effects. The mechanisms through which Diazene, (2-iodophenyl)phenyl- exerts its biological activity may include:

- Formation of Reactive Intermediates: The presence of iodine can facilitate the formation of reactive intermediates that interact with nucleophiles in biological systems.

- Cell Membrane Disruption: Studies have shown that diazene derivatives can compromise cell membrane integrity, leading to cell death through necrosis or apoptosis.

- Synergistic Effects with Other Drugs: Some diazene compounds exhibit enhanced cytotoxicity when combined with established chemotherapeutic agents like cisplatin and doxorubicin.

Biological Activity Data

A comparative analysis of various diazene compounds reveals differing levels of cytotoxicity against human tumor cell lines. For instance, Diazene RL-337 demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth.

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| RL-337 | 31.4 | HeLa | Necrosis after 6 hours |

| JK-279 | 45.0 | HeLa | Apoptosis-like cell death |

| Diazene (2-I) | TBD | TBD | TBD |

Case Studies

- Cytotoxicity Assessment : In a study assessing various diazene derivatives, Diazene RL-337 was found to be more effective against HeLa cells than JK-279, attributed to structural differences that influence their reactivity and interaction with cellular components .

- Combination Therapy : Research has shown that Diazene RL-337 acts synergistically with cisplatin and doxorubicin, enhancing overall cytotoxic effects in cancer cells. This synergy could pave the way for novel combination therapies in oncology .

- Mechanistic Insights : Investigations into the mechanism revealed that treatment with RL-337 resulted in rapid loss of membrane integrity without significant caspase activation, suggesting a necrotic mode of cell death rather than apoptosis .

Properties

CAS No. |

51343-11-4 |

|---|---|

Molecular Formula |

C12H9IN2 |

Molecular Weight |

308.12 g/mol |

IUPAC Name |

(2-iodophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9IN2/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H |

InChI Key |

NMCIPMLLSDPYDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.